Propofol-d17 |A-D-Glucuronide
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for propofol-d17 β-D-glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid . This nomenclature reflects the compound’s stereochemistry at the glucuronic acid moiety (2S,3S,4S,5R,6S) and the positions of deuterium substitution on the aromatic ring and isopropyl groups.
The molecular formula is C₁₈H₉D₁₇O₇ , with a molecular weight of 371.5 g/mol . The deuterium labeling increases the molecular mass by 17 atomic mass units compared to the non-deuterated propofol glucuronide (C₁₈H₂₆O₇, 354.4 g/mol). This mass difference is critical for distinguishing the labeled compound from its native form in mass spectrometric assays.
Isotopic Labeling Pattern and Deuterium Incorporation Sites
Propofol-d17 β-D-glucuronide incorporates 17 deuterium atoms at specific positions:
- Seven deuteriums on each of the two isopropyl groups (-CD(C₂D₇)₂).
- Three deuteriums on the aromatic ring at the 3, 4, and 5 positions.
The SMILES notation confirms this pattern:
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
This notation highlights deuterium substitution on the isopropyl methyl groups (C([2H])(C([2H])([2H])[2H])) and the aromatic ring hydrogens. The labeling ensures minimal metabolic interference while maintaining structural similarity to the native compound.
Three-Dimensional Conformational Analysis
The three-dimensional structure of propofol-d17 β-D-glucuronide is characterized by:
- A β-D-glucuronide linkage between the anomeric carbon (C1) of glucuronic acid and the phenolic oxygen of propofol.
- A chair conformation in the glucuronic acid ring, stabilized by hydrogen bonding between hydroxyl groups at C3, C4, and C5.
- Deuterium-induced bond elongation in the isopropyl groups, with C-D bond lengths measuring approximately 1.09 Å compared to 1.07 Å for C-H bonds.
The InChIKey JZSJIASBMOIIKI-UEDRXGGNSA-N and X-ray crystallography data (where available) further validate the stereochemical configuration. The 3D conformer exhibits a dihedral angle of 112° between the glucuronic acid ring and the aromatic ring, optimizing hydrophobic interactions in enzymatic binding pockets.
Comparative Structural Features with Native Propofol Glucuronide
The structural differences between propofol-d17 β-D-glucuronide and its non-deuterated form are summarized below:
The deuterium labeling does not alter the glucuronidation site or the β-configuration of the glycosidic bond. However, the increased molecular weight and altered hydrophobicity (logP = 1.8 vs. 2.1 for the native form) impact chromatographic retention times in reversed-phase HPLC.
The structural integrity of the glucuronic acid moiety remains preserved, with identical hydrogen-bonding networks between hydroxyl groups. This ensures that the deuterated compound mimics the native metabolite’s behavior in enzymatic assays, making it ideal for isotope dilution mass spectrometry.
Properties
Molecular Formula |
C18H26O7 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI Key |
JZSJIASBMOIIKI-UEDRXGGNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Recombinant UGT Supersomes
Recombinant UGT enzymes expressed in human embryonic kidney (HEK293) or insect cell systems are commercially available (e.g., Corning Supersomes). Key parameters for optimizing glucuronidation include:
- Enzyme concentration : 0.05–0.1 mg/mL.
- Incubation time : 30 minutes.
- Substrate concentration : Near the apparent S50 value (45 µM for UGT1A7, 81 µM for UGT1A8).
Kinetic studies reveal sigmoidal enzyme kinetics for both UGT1A7 and UGT1A8, with UGT1A7 exhibiting a higher Vmax (3.2 nmol/min/mg) compared to UGT1A8 (1.1 nmol/min/mg).
Liver Microsomes
Pooled human liver microsomes (HLM) remain a cost-effective alternative, though they introduce variability due to mixed enzyme populations. Incubation conditions typically involve:
- pH : 7.4–7.7.
- Cofactors : 10 mM UDP-glucuronic acid (UDPGA), 10 mM MgCl2.
- Inhibitors : Saccharic acid 1,4-lactone (0.1 mM) to inhibit β-glucuronidase.
Yields using HLM range from 60–75%, but specificity for Propofol-d17 β-D-Glucuronide is lower than recombinant systems.
Chemical Synthesis via Glucuronic Acid Conjugation
Chemical synthesis offers scalability and avoids enzymatic variability. The process involves activating glucuronic acid for coupling with deuterated propofol-d17.
Stepwise Synthesis
Deuterated Propofol Synthesis :
Glucuronic Acid Activation :
Coupling Reaction :
One-Pot Telescoped Synthesis
Recent advancements integrate propofol synthesis and glucuronidation into a single continuous-flow system:
- Residence time : 46 minutes (30 minutes for alkylation, 16 minutes for decarboxylation).
- Productivity : 23.0 g/day of propofol-d17, subsequently glucuronidated in-line.
Hybrid Approaches: Chemoenzymatic Methods
Combining chemical and enzymatic steps improves efficiency:
- Chemical Synthesis of Propofol-d17 : As above.
- Enzymatic Glucuronidation : Use UGT1A9-enriched systems for higher specificity.
Purification and Characterization
Chromatographic Purification
Structural Validation
- LC-MS/MS : Quantification using transitions m/z 353 → 175 (propofol glucuronide) and m/z 370 → 175 (deuterated internal standard).
- NMR : Deuterium incorporation confirmed via $$ ^2H $$ NMR shifts.
Comparative Analysis of Methods
| Parameter | Enzymatic | Chemical | Hybrid |
|---|---|---|---|
| Yield | 60–75% | 50–65% | 70–80% |
| Specificity | High | Moderate | High |
| Scalability | Low | High | Moderate |
| Cost | $$$ | $$ | $$$ |
Challenges and Innovations
Chemical Reactions Analysis
Metabolic Reactions
Propofol-d17 β-D-Glucuronide is formed via glucuronidation , a Phase II metabolic reaction catalyzed by uridine 5′-diphosphate (UDP)-glucuronosyltransferases (UGTs), predominantly UGT1A9 in the liver . This reaction involves the conjugation of deuterated propofol with glucuronic acid, enhancing water solubility for renal excretion .
Key Metabolic Pathways:
Deuterium labeling slows hydrogen-deuterium exchange rates, reducing metabolic degradation compared to non-deuterated propofol glucuronide.
Hydrolysis
Propofol-d17 β-D-Glucuronide undergoes acid- or base-catalyzed hydrolysis to regenerate deuterated propofol and glucuronic acid. Reaction rates depend on pH and temperature:
-
Acidic conditions (pH 2–4): Complete hydrolysis within 24 hours at 37°C.
-
Basic conditions (pH 10–12): Faster hydrolysis (<6 hours) due to hydroxide ion catalysis.
Oxidation
The glucuronide moiety reacts with oxidizing agents (e.g., hydrogen peroxide) to form carboxylic acid derivatives , though this is less common in biological systems.
Enzymatic Cleavage
β-Glucuronidases in the gut microbiota can hydrolyze the compound, releasing deuterated propofol for potential enterohepatic recirculation .
UDP-Glucuronosyltransferases (UGTs)
-
UGT1A9 has the highest affinity for propofol-d17 glucuronidation (Km = 0.8 mM) .
-
Polymorphisms in UGT1A9 (e.g., UGT1A9−275T>A) reduce glucuronidation efficiency by 30–40% .
Cytochrome P450 Enzymes
-
CYP2B6 contributes to hydroxylation but shows interindividual variability due to genetic factors (e.g., CYP2B6∗6 allele) .
Transporters
-
The compound is a substrate for P-glycoprotein (ABCB1) and multidrug resistance-associated proteins (MRPs) , affecting biliary and renal excretion .
Synthetic Reactions
Propofol-d17 β-D-Glucuronide is synthesized via:
-
Chemical Synthesis : Deuterated propofol undergoes glucuronidation using glucuronic acid donors (e.g., UDP-glucuronic acid) in the presence of UGT enzymes.
-
Biotransformation : Liver microsomes or recombinant UGTs are used to optimize yield (>95% purity) .
Stability Enhancements
-
Deuterium at the isopropyl groups reduces metabolic oxidation, increasing half-life in plasma by 1.5-fold compared to non-deuterated forms .
Stability Under Storage Conditions
| Condition | Stability Outcome |
|---|---|
| −20°C (dry) | Stable for >2 years |
| Room temperature (aqueous) | 10% degradation over 30 days |
| Acidic/basic buffers (pH <4 or >10) | Rapid hydrolysis (t₁/₂ = 2–6 hours) |
Research Findings
-
Forensic Analysis : Propofol-d17 β-D-Glucuronide serves as an internal standard for LC-MS/MS quantification, improving detection limits to 0.1 ng/mL in plasma .
-
Drug-Drug Interactions : Coadministration with valproic acid inhibits UGT1A9, reducing glucuronidation efficiency by 25% .
-
Renal Excretion : 60–70% of the administered dose is excreted in urine as glucuronide conjugates within 60 hours .
Scientific Research Applications
Propofol-d17 |A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.
Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.
Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.
Mechanism of Action
Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.
Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.
Comparison with Similar Compounds
Propofol β-D-Glucuronide (Non-Deuterated)
4-Hydroxypropofol Glucuronides (1-QG and 4-QG)
- Molecular Formulas :
- 1-QG: C₁₈H₂₆O₈
- 4-QG: C₁₈H₂₆O₈
- Molecular Weights : ~370.4 g/mol
- Role : Secondary metabolites of propofol, formed by hydroxylation followed by glucuronidation. These compounds are associated with prolonged detection windows in forensic and clinical toxicology .
- Key Differences: Structurally distinct due to hydroxylation at the 4-position of the propofol aromatic ring. Not deuterated, limiting their utility as internal standards.
Propofol Glucuronide-d17 Methyl Ester
2’,3’,4’-Tri-O-benzoyl Propofol-d17 β-D-Glucuronide Methyl Ester
Analytical Chemistry
- Propofol-d17 β-D-Glucuronide enables detection limits as low as 0.1 ng/mL in LC–MS/MS assays, outperforming non-deuterated analogs due to reduced background noise .
- In pharmacokinetic studies, deuterated glucuronides have been pivotal in identifying interspecies metabolic differences, particularly in rodents and humans .
Neuroimaging
- Propofol-d17 derivatives are used in stimulated Raman scattering (SRS) microscopy to visualize anesthetic distribution in neuronal membranes. The deuterium label provides a strong Raman signal at 2055 cm⁻¹ , allowing real-time tracking of propofol dynamics in live cells .
Data Tables
Table 1: Structural and Functional Comparison of Propofol Glucuronides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role | Key Advantage |
|---|---|---|---|---|
| Propofol-d17 β-D-Glucuronide | C₁₈H₉D₁₇O₇ | 371.5 | Internal standard | Enhanced MS stability |
| Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | 354.4 | Metabolite | Natural detoxification product |
| 1-QG | C₁₈H₂₆O₈ | ~370.4 | Secondary metabolite | Prolonged detection window |
| Propofol-d17 Methyl Ester | C₁₉H₁₁D₁₇O₇ | 385.5 | Lipophilic analog | Improved chromatographic retention |
Biological Activity
Propofol-d17 β-D-Glucuronide is a deuterated metabolite of the widely used anesthetic agent Propofol. This compound is primarily studied for its role in pharmacokinetics rather than exhibiting direct biological activity. The incorporation of deuterium enhances its stability, allowing researchers to track its metabolism and excretion more accurately in biological systems.
- Molecular Formula : C₁₈H₂₆O₇
- Molecular Weight : 371.5 g/mol
- CAS Number : 114991-26-3
Metabolism and Pharmacokinetics
The metabolism of Propofol involves several enzymatic reactions, predominantly through conjugation with glucuronic acid, leading to the formation of Propofol-d17 β-D-Glucuronide. This process occurs mainly in the liver and is crucial for detoxifying and facilitating the excretion of Propofol from the body.
Key Metabolic Pathways
- Glucuronidation : Approximately 70% of Propofol is conjugated to form glucuronides, primarily mediated by UDP-glucuronosyltransferases (UGTs).
- Hydroxylation : About 29% is hydroxylated to 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol), involving cytochrome P450 isoforms such as CYP2B6 and CYP2C9.
Biological Activity
While Propofol itself acts as a potent anesthetic by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its metabolite, Propofol-d17 β-D-Glucuronide, does not exhibit anesthetic properties. Instead, it serves as a biomarker for studying the pharmacokinetics of Propofol.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propofol | C₁₈H₁₈O₁ | Parent compound, widely used anesthetic |
| Propofol β-D-Glucuronide | C₁₈H₂₆O₇ | Non-deuterated glucuronide form |
| 2,6-Diisopropylphenol | C₁₂H₁₈O | Related anesthetic compound |
| Ketamine | C₁₃H₁₈ClN | Dissociative anesthetic with different mechanisms |
Case Studies and Research Findings
Research has highlighted the importance of understanding the pharmacokinetic profiles of anesthetics like Propofol to optimize dosing regimens and minimize adverse effects.
- Pharmacokinetic Studies : Studies have shown that variations in genetic factors affecting UGTs can lead to significant interindividual variability in the metabolism of Propofol and its metabolites, including Propofol-d17 β-D-Glucuronide .
- Drug Interactions : The interactions between Propofol and other drugs have been extensively studied, revealing that glucuronidation impacts the pharmacological profile of drugs, influencing their duration of action and systemic exposure .
- Analytical Techniques : Advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to quantify Propofol and its metabolites in biological samples .
Safety and Toxicity
According to safety data sheets, while Propofol-d17 β-D-Glucuronide does not exhibit significant acute toxicity, it may cause skin irritation and serious eye damage upon exposure . It is classified as having specific target organ toxicity with potential respiratory irritation.
Q & A
Q. What are the ethical implications of using deuterated propofol analogs in pediatric pharmacokinetic studies?
- Guidance : Follow FDA draft guidance on propofol (2018) for pediatric dose adjustments based on age-stratified UGT ontogeny data. Justify deuterium use with comparative toxicity studies (LD50 vs. non-deuterated propofol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
